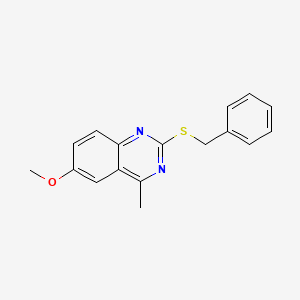
2-(Benzylthio)-6-methoxy-4-methylquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzylthio)-6-methoxy-4-methylquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of the benzylthio group and methoxy substituent in this compound enhances its chemical reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-6-methoxy-4-methylquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminobenzylthiol and 2,6-dimethoxy-4-methylbenzaldehyde.
Condensation Reaction: The 2-aminobenzylthiol undergoes a condensation reaction with 2,6-dimethoxy-4-methylbenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic conditions to form the quinazoline ring structure.
Final Product: The final product, this compound, is obtained after purification, typically through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact.
化学反应分析
Types of Reactions
2-(Benzylthio)-6-methoxy-4-methylquinazoline can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
2-(Benzylthio)-6-methoxy-4-methylquinazoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a probe to study the interactions of quinazoline derivatives with biological targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(Benzylthio)-6-methoxy-4-methylquinazoline involves its interaction with specific molecular targets in cells. The compound can inhibit enzymes such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), which are involved in inflammation and cancer metabolism, respectively . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .
相似化合物的比较
Similar Compounds
2-(Benzylthio)quinazoline: Lacks the methoxy and methyl groups, which may affect its biological activity.
6-Methoxy-4-methylquinazoline: Lacks the benzylthio group, which may reduce its reactivity and potential biological effects.
2-(Benzylthio)-4-methylquinazoline: Similar structure but without the methoxy group, which may alter its chemical properties.
Uniqueness
2-(Benzylthio)-6-methoxy-4-methylquinazoline is unique due to the combination of the benzylthio, methoxy, and methyl groups, which collectively enhance its chemical reactivity and potential biological activities. This unique structure allows it to interact with multiple molecular targets and exhibit diverse biological effects.
属性
IUPAC Name |
2-benzylsulfanyl-6-methoxy-4-methylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-12-15-10-14(20-2)8-9-16(15)19-17(18-12)21-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBNIVRKMJLXHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)SCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Benzyl-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B10817068.png)
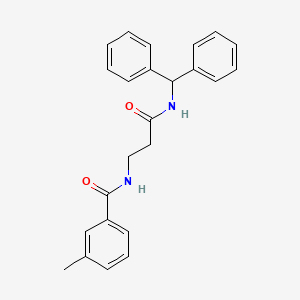
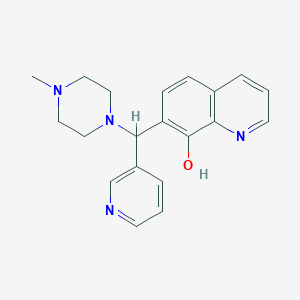
![6'-Fluorospiro[imidazolidine-4,4'-thiochromane]-2,5-dione](/img/structure/B10817082.png)
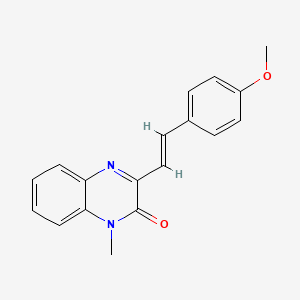
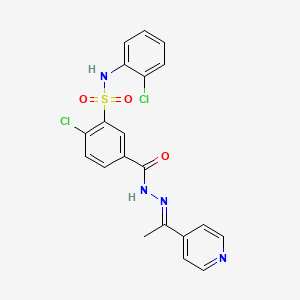
![1-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylthiourea](/img/structure/B10817099.png)
![1-[2,5-Dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-2-morpholin-4-ylethanone](/img/structure/B10817107.png)

![2-amino-N-[(Z)-[4-[(9-ethylcarbazol-3-yl)amino]-4-oxobutan-2-ylidene]amino]benzamide](/img/structure/B10817112.png)
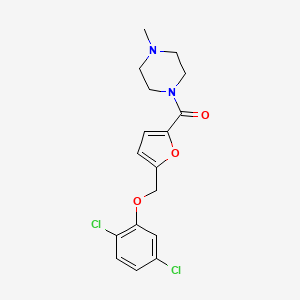
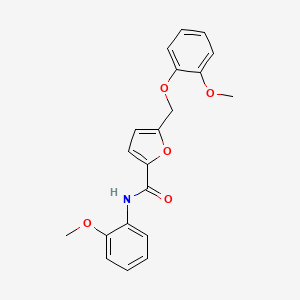
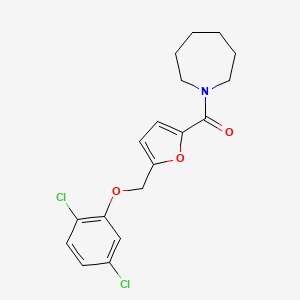
![6-[5-(Naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B10817139.png)
